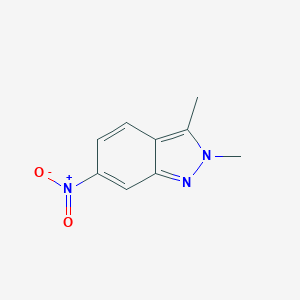
2-Phenylethyl-D9-amine
Übersicht
Beschreibung
2-Phenylethylamine is a biogenic amine, crucial in pharmacological practice for its antidepressant properties and treatment of neurological disorders. Its synthesis, molecular structure, and properties have been explored through various studies to understand its applications in different fields excluding drug usage and side effects.
Synthesis Analysis
2-Phenylethylamine can be synthesized through the reduction of phenylacetonitrile with lithium borohydride and decarboxylation of the sodium salt of phenylalanine. This process yields a product that quickly forms an insoluble carbonate in air. The synthesis procedures aim to achieve high purity and yield under mild conditions (ChemChemTech, 2023).
Molecular Structure Analysis
The molecular structure of 2-Phenylethylamine involves a benzene ring attached to an ethylamine chain. Studies using methods like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have detailed its conformational preferences, demonstrating a balance between gauche (folded) and anti (extended) conformations, influenced by intramolecular interactions such as NH...pi (Physical chemistry chemical physics : PCCP, 2007).
Chemical Reactions and Properties
The chemical reactivity of 2-Phenylethylamine includes its participation in cyclopalladation reactions, forming complexes with palladium. These reactions are significant for understanding the compound's behavior towards carbon monoxide and potential for forming various organic compounds (Journal of Organometallic Chemistry, 2007).
Wissenschaftliche Forschungsanwendungen
Molecular Binding and Synthesis
Research has explored the molecular binding of 2-phenylethylamine by β-cyclodextrin, showing potential pharmacological applications to increase the stability of the amine, facilitate its targeted transport in the body, and prevent its premature destruction. The amine was synthesized through reduction and decarboxylation processes, with yields of about 45% (ChemChemTech, 2023).
Reactivity and Structural Analysis
Another study focused on the synthesis and reactivity of ortho-cyclopalladated compounds derived from 1-phenylethyl-benzylidene-amine, highlighting its potential in carbon monoxide reactions to produce methyl 2-formylbenzoate and other compounds. This research demonstrates the structural and functional versatility of phenylethylamine derivatives in organometallic chemistry (Journal of Organometallic Chemistry, 2007).
Food Chemistry and Health Implications
The formation of heterocyclic aromatic amines like PhIP from phenylethylamine underlines its significance in food chemistry and potential health implications. This study identified precursors and intermediates in the formation of PhIP, a mutagen found in cooked food, suggesting the importance of understanding phenylethylamine's reactions in dietary contexts (Food Chemistry, 2002).
Mechanistic Insights and Catalysis
Research on chemoenzymatic catalyst systems for the dynamic kinetic resolution of rac-1-phenylethylamine demonstrated the utility of combining Pd nanoparticles on MOFs with enzyme aggregates. This work presents a powerful approach for obtaining optically pure products, emphasizing the catalytic potential of phenylethylamine derivatives in synthetic organic chemistry (Journal of Catalysis, 2019).
Optical and Electrochemical Properties
A study on quinoxaline-based amines, including phenylethylamine derivatives, explored their optoelectrochemical properties for potential applications in organic electronics. By modulating the donor system on the quinoxaline core, researchers achieved tunable emission properties, highlighting the relevance of phenylethylamine derivatives in the development of new materials for electronic applications (Dyes and Pigments, 2019).
Safety And Hazards
Zukünftige Richtungen
The 2-phenethylamine motif, which includes 2-Phenylethyl-D9-amine, is widely present in nature and has a central role in dopaminergic neurons, which play a critical role in voluntary movement, stress, or mood . Future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .
Eigenschaften
IUPAC Name |
1,1,2,2-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i1D,2D,3D,4D,5D,6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHGXPLMPWCGHP-NVLGFDPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312092 | |
| Record name | Benzene-d5-ethan-d4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylethyl-D9-amine | |
CAS RN |
342611-05-6 | |
| Record name | Benzene-d5-ethan-d4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342611-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-d5-ethan-d4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




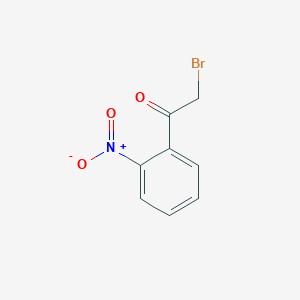
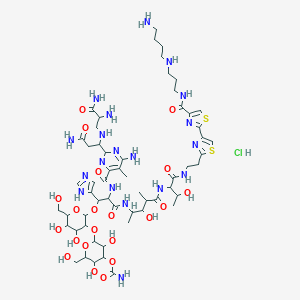





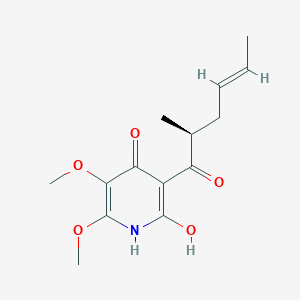
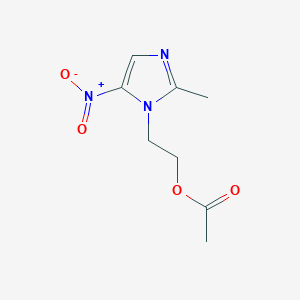

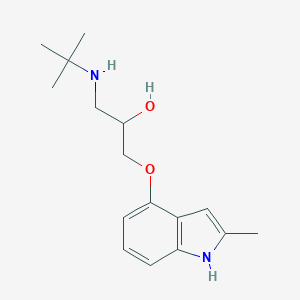
![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)
